molecular formula C25H26N2O2 B11315156 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol

Cat. No.: B11315156
M. Wt: 386.5 g/mol
InChI Key: SJTXGISMMJDFDI-UHFFFAOYSA-N
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Description

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Ether Formation: The final step involves the reaction of the benzylated benzodiazole with 2,4-dimethylphenol in the presence of a suitable base to form the ether linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL: can be compared with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL lies in its specific substitution pattern and the presence of both benzodiazole and phenoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C25H26N2O2/c1-18-12-13-24(19(2)14-18)29-17-21(28)16-27-23-11-7-6-10-22(23)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3

InChI Key

SJTXGISMMJDFDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O)C

Origin of Product

United States

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